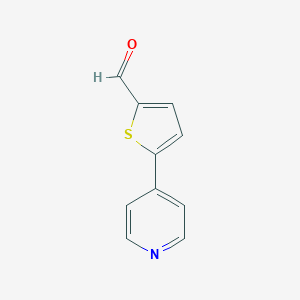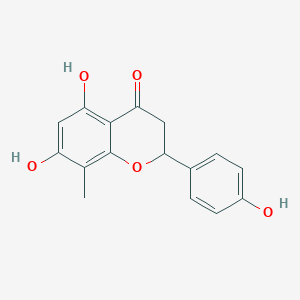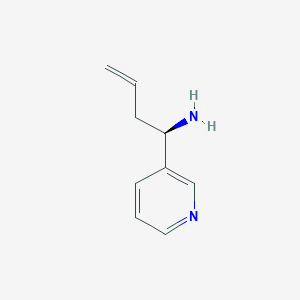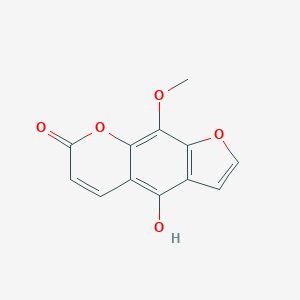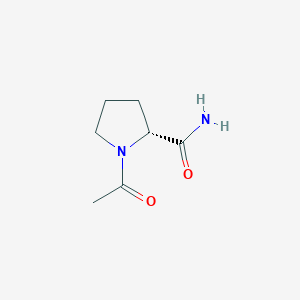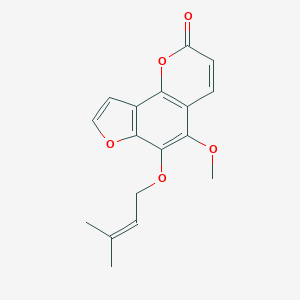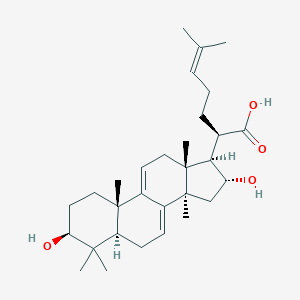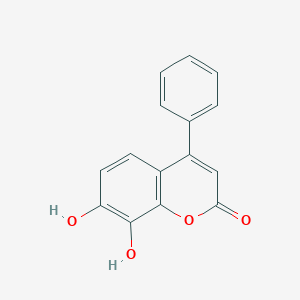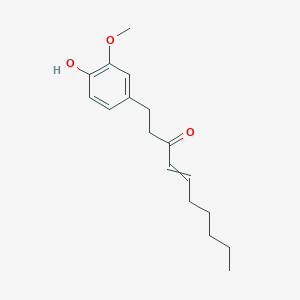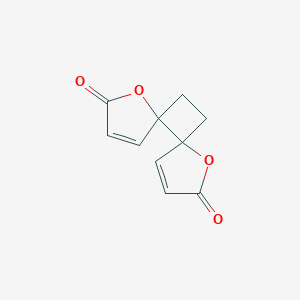
Anémonine
Vue d'ensemble
Description
Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . Originally isolated in 1792 by M. Heyer, it is the dimerization product of the toxin protoanemonin . Anemonin is known for its unique biological properties, which give it pharmaceutical potential as an anti-inflammatory and cosmetic agent .
Applications De Recherche Scientifique
Anemonin has multiple scientific research applications:
Mécanisme D'action
Anemonin is a natural compound found in members of the buttercup family (Ranunculaceae) and Gramineae plants . It has been recognized for its anti-inflammatory properties and has potential applications in various therapeutic areas. This article will explore the mechanism of action of Anemonin, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Anemonin’s primary target is Protein Kinase C-θ (PKC-θ) . PKC-θ is a protein involved in several signal transduction processes and plays a crucial role in the regulation of immune responses .
Mode of Action
Anemonin interacts with its target, PKC-θ, by inhibiting its translation . This interaction results in a significant reduction in the inflammatory response, as evidenced by the suppression of the release of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .
Biochemical Pathways
Anemonin affects the NOX4/NF-κB signaling pathway . This pathway plays a critical role in the regulation of oxidative stress and inflammation. By inhibiting this pathway, Anemonin can reduce oxidative stress, inflammation, and extracellular matrix degradation .
Pharmacokinetics
It is known that anemonin can penetrate the blood-brain barrier , indicating its potential for treating neurological disorders.
Result of Action
Anemonin’s action results in several molecular and cellular effects. It improves body weight loss, shortens colon length, and reduces pathological changes in colon tissue . Furthermore, it inhibits colon tissue inflammation and attenuates cytokine production in cells . These effects suggest that Anemonin could be a potential treatment for ulcerative colitis .
Action Environment
For instance, the presence of inflammation or oxidative stress in the body can enhance Anemonin’s anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
Anemonin interacts with various enzymes, proteins, and other biomolecules. It has been shown to improve antioxidant activities and inhibit the apoptosis pathway . The compound interacts with superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), glutathione peroxidase (GPx), and Na +, K + -ATPase in the brain .
Cellular Effects
Anemonin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate nerve injury after cerebral ischemia and reperfusion (I/R) in rats by improving antioxidant activities and inhibiting the apoptosis pathway .
Molecular Mechanism
The molecular mechanism of action of Anemonin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by significantly reversing levels of biochemical parameters, reducing cerebral infarct size, and improving the neurologic score in cerebral ischemic animals .
Méthodes De Préparation
Anemonin can be prepared from various species of the Ranunculaceae family. The preparation involves the enzymatic cleavage of ranunculin to produce protoanemonin, which then dimerizes to form anemonin . The optimal extraction conditions for anemonin from Pulsatilla chinensis include using methanol with a volume fraction of 87%, an extraction time of 2 hours, and a solid-liquid ratio of 20 (V: m) . The purity of anemonin can reach up to 99% with a yield rate of 0.72 per thousand .
Analyse Des Réactions Chimiques
Anemonin undergoes various chemical reactions, including photochemical dimerization. The formation of anemonin from protoanemonin is most likely a photochemical process, with a 75% yield when exposed to radiation from a mercury lamp . The compound is also involved in oxidation and reduction reactions, which are essential for its biological activity .
Comparaison Avec Des Composés Similaires
Anemonin is unique due to its tri-spirocyclic dibutenolide structure. Similar compounds include protoanemonin and ranunculin, which are also found in the Ranunculaceae family . Protoanemonin is the monomeric form that dimerizes to form anemonin, while ranunculin is the glycoside precursor . Anemonin’s distinct structure and biological activity set it apart from these related compounds.
Propriétés
IUPAC Name |
4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUQTCXCAFSSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871710 | |
| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-11-2 | |
| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anemonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anemonin?
A1: Anemonin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, ]
Q2: Are there any spectroscopic data available for anemonin?
A2: Yes, the structure of anemonin has been elucidated using various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC. [, , , ]
Q3: How does anemonin exert its anti-inflammatory effects?
A3: Research suggests that anemonin inhibits the activation of the IL-1β/NF-κB pathway, a key signaling pathway involved in inflammation. [] It also modulates the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-1β. [, , , ]
Q4: Does anemonin have any effects on osteoclastogenesis?
A4: Yes, studies have shown that anemonin can suppress RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. It does so by downregulating the expression of NFATc1, a master transcription factor for osteoclast differentiation, and its upstream regulator c-Fos. []
Q5: What is the role of the AMPK/Sirt-1 pathway in the protective effects of anemonin against acute kidney injury?
A5: Anemonin has been shown to activate the AMPK/Sirt-1 signaling pathway, which contributes to its protective effects against sepsis-induced acute kidney injury. This pathway helps mitigate inflammation, oxidative stress, and cell apoptosis. []
Q6: What is the mechanism behind anemonin's effect on intestinal mucosa repair?
A6: Anemonin appears to promote intestinal mucosa repair by increasing the expression of proliferating cell nuclear antigen (PCNA) and transforming growth factor alpha (TGFα), factors involved in cell growth and tissue repair. []
Q7: What are the potential therapeutic applications of anemonin?
A7: Anemonin has shown potential in various preclinical studies for treating conditions like:
- Osteoarthritis: By inhibiting cartilage degeneration and inflammation. []
- Acute kidney injury: By reducing inflammation, oxidative stress, and cell death. []
- Inflammatory bowel disease: By promoting intestinal mucosa repair and reducing inflammation. [, ]
- Malaria: Exhibiting anti-malarial activity against Plasmodium berghei in mice. []
Q8: Can anemonin be used to treat cancer?
A8: Research on the anticancer potential of anemonin is ongoing. While some studies suggest it might have cytotoxic effects on cancer cell lines, more research is needed to confirm its efficacy and safety in treating cancer. []
Q9: What are the challenges in formulating anemonin for therapeutic use?
A9: One of the challenges in formulating anemonin is its limited solubility in water, which can affect its bioavailability. [, ] Researchers are exploring different strategies like using ethanol-water vehicles, permeation enhancers like Azone and laurocapram, and incorporating it into gels and patches to improve its solubility and transdermal delivery. [, , ]
Q10: What is known about the stability of anemonin?
A10: Anemonin can be unstable under certain conditions. Protoanemonin, a precursor of anemonin, readily dimerizes to form anemonin. [] Further research is needed to fully understand its stability profile and develop optimal storage and formulation strategies to ensure its long-term efficacy.
Q11: Are there any safety concerns associated with anemonin?
A11: While anemonin is generally considered safe at therapeutic doses, its precursor protoanemonin is toxic and can cause skin and mucosal irritation. [] More research is needed to thoroughly evaluate the long-term safety profile of anemonin in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



